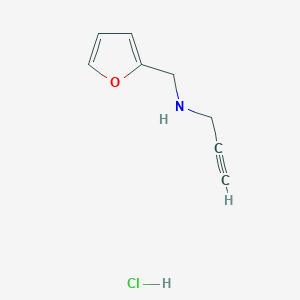

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride”, also known as FPAH, is a versatile compound that holds potential benefits for various fields of research and industries. It is a partially reversible inhibitor of hMAO-B .

Synthesis Analysis

The MAO-A and MAO-B inhibition profile of N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine derivates were evaluated by fluorimetric method . The effects of the selected compound 1, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), were evaluated on the basic synaptic transmission .Chemical Reactions Analysis

The effects of the selected compound 1, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), were evaluated on the basic synaptic transmission .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 2-Furancarbinol Complexes : 2-Furancarbinol reacts with various silanes to form compounds like ((furan-2-yl)methoxy)triethoxysilane and related silatranes, which are characterized using spectroscopic techniques (Singh et al., 2013).

Cytotoxicity and Antimicrobial Activities

- Cytotoxic Compounds : Synthesis of 1-{3-[1-(5-organylsilyl-furan-2-yl)silinan-1-yl]propyl}amines and their cytotoxic activity with IC50 values between 1-7 µg/mL has been reported (Ignatovich et al., 2014).

Novel Synthesis Routes

- Novel Synthesis of Pyrroles : Furan derivatives react under palladium catalysis with primary amines to yield 1,2,4-trisubstituted pyrroles (Friedrich et al., 2002).

- Enantioselective Synthesis : Enantioselective synthesis of furan-2-yl amines and amino acids is achieved through oxazaborolidine-catalyzed reduction of furan-2-yl ketone oximes (Demir et al., 2003).

Electrophilic Substitution Reactions

- Electrophilic Substitution : Furan-2-yl compounds undergo various electrophilic substitution reactions like nitration, bromination, and acylation (Aleksandrov et al., 2017).

Biological Activities

- Root Growth Inhibitory Activity : N-Substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides exhibit root growth-inhibitory activity in plants (Kitagawa et al., 2005).

Microwave-Assisted Synthesis

- Microwave-Assisted Synthesis : A novel method for synthesizing ester and amide derivatives containing furan rings using microwave radiation has been developed (Janczewski et al., 2021).

Food Chemistry

- Formation of Aroma Active Compounds : Furfuryl-amine plays a role in the formation of furfuryl-pyrroles, which contribute to the aroma in foods like coffee and chocolate (Nikolov et al., 2012).

Transition to Tetrazole Derivatives

- Tetrazole Derivatives Synthesis : Synthesis and evaluation of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives for their antimicrobial and cytotoxic activities have been explored (Szulczyk et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is the human monoamine oxidase (hMAO) . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, cognition, and behavior.

Mode of Action

The compound interacts with its target, hMAO, by inhibiting its activity This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain

Biochemical Pathways

The inhibition of hMAO by this compound affects the monoamine metabolic pathway . This pathway is responsible for the metabolism of monoamine neurotransmitters. By inhibiting hMAO, the compound prevents the breakdown of these neurotransmitters, leading to their accumulation. This can result in enhanced neurotransmission, potentially affecting mood and cognitive function.

Result of Action

The inhibition of hMAO by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in enhanced neurotransmission, which may have various effects at the molecular and cellular levels, potentially influencing mood and cognitive function.

Análisis Bioquímico

Biochemical Properties

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO). It interacts with enzymes such as human monoamine oxidase B (hMAO-B), forming a flavin adduct structurally similar to that with deprenyl . This interaction leads to the inhibition of MAO-B, which is crucial for the regulation of brain monoamine levels . The compound also exhibits moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It enhances basic synaptic transmission, induces long-term potentiation (LTP), and potentiates electrically induced LTP in the dentate gyrus of the hippocampus . These effects suggest that the compound influences cell signaling pathways and gene expression, particularly in the context of cognitive enhancement . Additionally, it has been shown to increase cortical serotonin and noradrenaline levels, further impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with monoamine oxidase enzymes. The compound exhibits a low affinity toward both MAO-A and MAO-B but modifies the B form of MAO, forming a flavin adduct . This interaction inhibits the enzyme’s activity, leading to changes in monoamine content and subsequent effects on cognitive functions . The compound’s poor affinity for MAO suggests that its cognitive effects may arise from monoaminergic changes in the cortex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . It remains stable in human microsomes . Long-term studies have shown that the compound’s cognitive enhancement effects are sustained over time, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 1 mg/kg, the compound greatly enhances basic synaptic transmission and induces LTP in the dentate gyrus . Higher dosages have been associated with increased cortical serotonin and noradrenaline levels . The compound’s poor affinity for MAO suggests that its effects are primarily due to monoaminergic changes rather than direct enzyme inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways that include the oxidative deamination of biogenic and xenobiotic amines by monoamine oxidase . The compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . This metabolic pathway is crucial for its cognitive enhancement effects, as it leads to changes in monoamine content in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s moderate to good ADMET properties suggest that it is efficiently absorbed and distributed within the body . Its localization and accumulation in specific tissues, such as the brain, are essential for its cognitive enhancement effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity . The compound’s interaction with monoamine oxidase enzymes occurs within the mitochondria, where these enzymes are predominantly located . This subcellular localization is crucial for its inhibitory effects on MAO and subsequent changes in monoamine content .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h1,3-4,6,9H,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLVLWOYZDSEMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CO1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)

![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)